molecular formula C25H27N3O3S B2733370 5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 1903133-31-2

5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Cat. No. B2733370
CAS RN: 1903133-31-2
M. Wt: 449.57
InChI Key: DYSJDXYBMJIPON-UHFFFAOYSA-N
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Description

5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Bis-indole derivatives, including compounds formed by two indole systems separated by a heterocycle such as pyridine or piperazine, have been synthesized and evaluated for antitumor activity. The pyridine derivatives showed significant activity compared to piperazine derivatives. These compounds underwent primary screening at the National Cancer Institute for evaluation of antitumor activity in human cell line screens, with some demonstrating promising results. Further analysis included COMPARE analysis and biological tests for proteasome inhibition and inhibition of plasma membrane electron transport, suggesting a successful approach to identifying highly active compounds for antitumor purposes (Andreani et al., 2008).

Supramolecular Reagents

A series of bifunctional aromatic N-heterocycles, including pyridine-aminopyrimidine and aminopyridine supramolecular reagents, were synthesized and characterized. These compounds were developed through palladium-catalyzed cross-coupling reactions and exhibited hydrogen-bond donors and acceptors, highlighting their potential in creating self-complementary amino-pyrimidine N–H···N/N···H–N synthons for supramolecular chemistry applications. This demonstrates their utility in designing molecules with tailored hydrogen-bonding capabilities for various scientific purposes (Aakeröy et al., 2007).

Inhibitors of SARS CoV-2 RdRp

Compounds with azafluorene derivatives have been evaluated for their potential as inhibitors of SARS CoV-2 RdRp. These compounds underwent various analyses, including single crystal X-ray diffraction, Hirshfeld surface analysis, QTAIM, NCI, and molecular docking analysis, alongside the study of their drug-like behaviors through HOMO-LUMO analysis. Such studies underscore the potential of heterocyclic compounds in addressing viral threats by targeting specific viral proteins, offering insights into drug development against COVID-19 (Venkateshan et al., 2020).

properties

IUPAC Name

5-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-22-15-24(29)28(20-5-3-2-4-6-20)17-21(22)25(30)26-11-7-19(8-12-26)27-13-9-23-18(16-27)10-14-32-23/h2-6,10,14-15,17,19H,7-9,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJDXYBMJIPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

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